5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole
Description
5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is a pyrazole-based compound characterized by a nitro group at the 3-position of the pyrazole ring, a methyl group at the 5-position, and a 3-methylbenzyl substituent at the 1-position. Pyrazole derivatives are known for their diverse applications, including antimicrobial, corrosion inhibition, and cytotoxic activities, often modulated by substituents such as nitro groups, aromatic rings, and alkyl chains . The nitro group likely enhances electron-withdrawing effects, influencing reactivity and biological interactions, while the 3-methylbenzyl moiety may contribute to steric and hydrophobic properties.
Properties
IUPAC Name |
5-methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-4-3-5-11(6-9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOZJZKQCLGWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole typically involves the reaction of 3-methylbenzyl bromide with 5-methyl-3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Electrophiles: Halogens, sulfonyl chlorides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Electrophilic substitution reactions yield various substituted pyrazoles.
Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-aryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole. The compound has shown efficacy against various cancer cell lines, making it a candidate for further development in oncology.
Case Study: Antiproliferative Effects
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects.
Case Study: Inflammation Model
- Objective : Investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Inflammatory Marker | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50 | 2025 |
| IL-6 | 50 | 2025 |
Synthesis Pathway Example
- Reagents :
- 3-methylbenzaldehyde
- Methyl hydrazine
- Nitroacetic acid
- Procedure :
- Condense the aldehyde with hydrazine to form the hydrazone.
- Treat the hydrazone with nitroacetic acid under reflux conditions to yield the final product.
Industrial Applications
Beyond pharmacological uses, this compound has potential applications in the dye and pigment industries due to its structural characteristics that allow for color stability and intensity.
Industrial Use Cases
- Used as an intermediate in synthesizing dyes.
- Potential applications in coatings where stability against UV light is critical.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of 5-methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole with analogous pyrazole derivatives:
Key Observations
Antimicrobial Activity: 1,3,4-Thiadiazole-pyrazole hybrids exhibit broad-spectrum antimicrobial activity, with four compounds outperforming others against E. coli, B. mycoides, and C. albicans . The nitro group in these compounds likely enhances membrane penetration or target binding.
Corrosion Inhibition : L6, a pyrazole-3-carboxylate derivative, demonstrates 88% inhibition efficiency for carbon steel in 1 M HCl . The nitro group and aromatic substituents stabilize adsorption on metal surfaces. The target compound’s 3-nitro and benzyl groups may offer similar adsorption capabilities, though experimental validation is needed.
Cytotoxic and Antioxidant Properties: Triazole-carbohydrazones with nitroaryl groups show moderate cytotoxic activity (e.g., against HeLa cells) and antioxidant efficacy via DPPH radical scavenging .
Synthetic Pathways : Synthesis of pyrazole derivatives often involves condensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization (e.g., nitration, alkylation) . For example, L6 was synthesized via nucleophilic substitution of a 4-nitrophenylamine intermediate . The target compound’s synthesis could follow analogous routes, utilizing 3-methylbenzyl chloride for alkylation.
Structural Determinants of Activity
- Nitro Group Position : The 3-nitro group in the target compound vs. the 4-nitro in L6 may alter electronic effects, influencing redox properties or hydrogen-bonding interactions.
- Benzyl vs.
- Heterocyclic Hybridization : Hybrids like thiadiazole-pyrazoles or triazole-pyrazoles leverage synergistic effects between heterocycles, whereas the target compound’s standalone pyrazole core may limit multitarget engagement.
Biological Activity
5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a nitro group and a 3-methylphenylmethyl group. This unique structure contributes to its reactivity and biological properties.
The biological activity of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules, while the pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit notable antimicrobial properties. For instance, compounds similar to 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole have been shown to possess antibacterial and antifungal activities. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .
Anticancer Potential
In vitro studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell proliferation . The combination of these compounds with established chemotherapeutics has also demonstrated synergistic effects, enhancing their anticancer efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | Similar structure with an amino group | Antimicrobial |
| 5-Methyl-3-phenyl-1H-pyrazole | Lacks nitro and 3-methylphenylmethyl substituents | Lower bioactivity |
5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole stands out due to the combination of its substituents, which enhance its reactivity and potential bioactivity compared to similar compounds.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, revealing that compounds with nitro substitutions had significantly higher activity compared to those without .
- Anti-inflammatory Effects : In an experimental model of inflammation, compounds similar to 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole showed promising results in reducing paw edema in rats, indicating potential for treating inflammatory conditions .
Q & A
Q. Data Contradiction Analysis
- Multi-NMR Correlation : Combine ¹H, ¹³C, and DEPT-135 spectra to differentiate aromatic protons from methyl/methylene groups. For example, the 3-nitropyrazole moiety shows distinct deshielded protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography : When NMR ambiguities arise (e.g., overlapping peaks), single-crystal X-ray diffraction provides definitive structural confirmation, as seen in related 3-nitrophenyl pyrazoline derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian or ORCA.
What experimental designs are recommended to evaluate the biological activity of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole?
Q. Advanced Methodological Approach
- Structure-Activity Relationship (SAR) : Test analogs with modifications to the 3-nitro and benzyl groups. For instance, replace the 3-methylphenyl group with fluorophenyl or chlorophenyl moieties to assess antimicrobial or antitumor activity, as shown in pyrazoline derivatives .
- In Vitro Assays : Use MTT assays for cytotoxicity screening (e.g., against HeLa or MCF-7 cell lines) and agar diffusion methods for antimicrobial testing (e.g., S. aureus, E. coli).
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, leveraging crystallographic data from related pyrazole complexes .
How should researchers address safety concerns when handling 3-nitropyrazole derivatives in the lab?
Q. Safety Protocol Design
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Nitropyrazoles may cause irritation, as noted in safety guidelines for nitroaromatic compounds .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., nitroalkanes).
- Waste Disposal : Neutralize nitro-containing waste with 10% NaOH before disposal to reduce explosion risks.
What crystallographic techniques confirm the molecular geometry of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole?
Q. Structural Validation Methods
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, particularly the torsion between the nitropyrazole ring and benzyl group. For example, related compounds show dihedral angles of 15–25° between aromatic systems .
- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from single-crystal structures.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .
How can researchers mitigate by-product formation during the alkylation of pyrazole precursors?
Q. Synthetic Optimization
- Base Selection : Use K₂CO₃ (1.2 equiv) in DMF at room temperature to minimize over-alkylation, as demonstrated in pyrazole-thiol alkylation studies .
- Electrophile Control : Slowly add benzyl halides (e.g., 3-methylbenzyl chloride) to avoid excess reagent, which can lead to di-alkylated by-products.
- TLC Monitoring : Track reaction progress at 30-minute intervals using silica plates with UV visualization.
What analytical strategies differentiate regioisomers in nitropyrazole synthesis?
Q. Advanced Spectral Analysis
- NOESY NMR : Identify spatial proximity between the 3-nitro group and adjacent substituents. For example, a NOE correlation between the nitro group and methylene protons confirms the 1-benzyl substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers by exact mass (e.g., C₁₂H₁₂N₃O₂ requires 254.0930 g/mol).
- IR Spectroscopy : Compare nitro stretching frequencies (1520–1560 cm⁻¹ for aromatic nitro groups) to aliphatic nitro compounds .
How do solvent polarity and reaction medium influence the tautomeric stability of nitropyrazoles?
Q. Physicochemical Study Design
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize the nitro-enol tautomer, as observed in pyrazole derivatives .
- pH-Dependent Studies : In aqueous buffers, the nitro group’s electron-withdrawing effect favors the keto tautomer at pH > 7.
- Computational Modeling : Calculate tautomerization energy barriers using DFT (B3LYP/6-311+G(d,p)) to predict dominant forms under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
